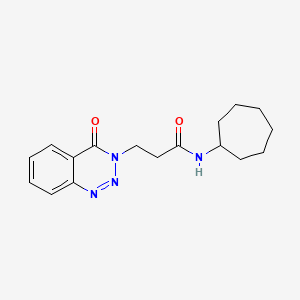

N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-16(18-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)19-20-21/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYWDJMEDMOYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:

Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized by diazotizing an appropriately substituted N-alkylanthranilamide. This involves the reaction of an anthranilamide derivative with nitrous acid to form the diazonium salt, which then undergoes cyclization to yield the benzotriazinone.

Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzotriazinone with a cycloheptyl halide under basic conditions.

Formation of the Propanamide Chain: The propanamide chain can be introduced through an acylation reaction. This involves the reaction of the benzotriazinone derivative with a propanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of cycloheptanone derivatives.

Reduction: Reduction reactions can occur at the benzotriazinone core, leading to the formation of dihydrobenzotriazinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Cycloheptanone derivatives.

Reduction: Dihydrobenzotriazinone derivatives.

Substitution: Various substituted amides and thioamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the compound's efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : The compound displayed minimal inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating strong antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

- Objective : Assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzotriazine moiety have been shown to influence its pharmacological properties significantly.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzotriazinone core is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The cycloheptyl group and the propanamide chain may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Benzotriazinone Cores

Compounds sharing the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl scaffold but differing in substituents demonstrate varied pharmacological profiles:

Key Observations :

- Bioactivity: Benzotriazinone derivatives are recurrently patented as GPR139 modulators (e.g., ), suggesting a shared mechanism. However, substituents like bipiperidine () may redirect activity toward other GPCRs or enzymes.

Propanamide-Containing Analogues with Alternative Heterocycles

Compounds retaining the propanamide linkage but replacing benzotriazinone with other heterocycles exhibit divergent applications:

Key Observations :

- Target Specificity: The benzotriazinone core in the target compound may favor GPR139 binding, whereas phthalazinone (PARPYnD 3) directs activity toward PARP enzymes .

- Functional Groups: Hydroxamic acid derivatives () exhibit antioxidant properties, contrasting with the receptor-modulating role of benzotriazinones.

Modifications in the Amide Side Chain

Variations in the propanamide side chain significantly alter physicochemical and pharmacokinetic properties:

Key Observations :

- Solubility : Piperazine-pyridine substituents () introduce polar groups, improving aqueous solubility compared to cycloheptyl.

- Synthetic Utility : Alkynes (e.g., but-3-yn-1-yl) enable click chemistry modifications for probe development .

Research Findings and Implications

- Therapeutic Potential: The target compound’s structural similarity to patented GPR139 modulators () suggests utility in treating neurological or metabolic disorders.

- Structure-Activity Relationships (SAR): The benzotriazinone core is critical for GPCR engagement. Cycloheptyl enhances lipophilicity but may reduce solubility, necessitating formulation optimization. Propanamide length and substituents fine-tune target selectivity and pharmacokinetics.

Biological Activity

N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is characterized by a cycloheptyl group linked to a benzotriazine derivative. The presence of the benzotriazine moiety is significant as it has been associated with various biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing benzotriazine structures exhibit antimicrobial properties. For instance, a study reported that derivatives of benzotriazine showed significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or cell wall synthesis.

2. Anticancer Properties

Benzotriazine derivatives have been investigated for their anticancer potential. In vitro studies suggest that N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

3. Anti-inflammatory Effects

Some studies have reported that benzotriazine compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide a candidate for treating inflammatory diseases.

The biological activities of N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can be attributed to several mechanisms:

- DNA Intercalation : The structure allows for intercalation into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to N-cycloheptyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide:

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Cyclization | Piperidine in ethanol (0–5°C) | Facilitate ring closure | |

| Amide coupling | DCC/HOBt in DMF | Activate carboxyl groups | |

| Purification | Silica gel (CH₂Cl₂/MeOH) | Remove unreacted starting material |

How can crystallographic data resolve structural ambiguities in this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using the SHELX suite (e.g., SHELXL for refinement):

- Data collection : High-resolution (<1.8 Å) datasets reduce errors in electron density maps .

- Validation : The R-factor (<0.05) and residual density peaks confirm bond lengths and angles, critical for distinguishing tautomeric forms of the 4-oxo-3,4-dihydro-1,2,3-benzotriazine moiety .

- Comparison with computational models : Overlay DFT-optimized structures with experimental data to validate stereoelectronic effects .

What biological targets are associated with this compound, and how can its activity be validated?

Basic Research Question

- Primary target : GPR139, a G-protein-coupled receptor implicated in neurological disorders. Patent data show benzotriazine derivatives act as modulators via allosteric binding .

- Secondary targets : PARP family enzymes (e.g., ARTD3/PARP3), where structural analogs inhibit catalytic activity by competing with NAD⁺ .

Q. Validation strategies :

- In vitro assays : Radioligand binding assays (GPR139) or ADP-ribosylation activity tests (PARP3) with IC₅₀ determination.

- Selectivity profiling : Screen against related receptors (e.g., GPR142) or PARP isoforms to confirm specificity .

How can researchers address contradictions in bioactivity data across different studies?

Advanced Research Question

Discrepancies may arise from:

- Purity variations : Batch-to-batch differences in compound purity (>95% vs. lower grades) significantly impact dose-response curves .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO for GPR139) or buffer pH alter receptor conformation and ligand affinity .

- Metabolic stability : Hepatic microsome studies can identify degradation products that mask true activity .

Q. Resolution workflow :

Replicate experiments under standardized conditions.

Characterize compound stability via LC-MS.

Cross-validate with orthogonal assays (e.g., SPR for binding kinetics).

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Molecular docking : Use crystal structures of GPR139 or PARP3 (PDB: 3LJB) to predict binding modes. Focus on hydrophobic interactions between the cycloheptyl group and receptor subpockets .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide analog design .

- MD simulations : Assess dynamic behavior of the propanamide linker to optimize rigidity/flexibility for target engagement .

Q. Table 2: Key Substituents and Bioactivity Trends

| Position | Substituent | Effect on GPR139 EC₅₀ | Reference |

|---|---|---|---|

| Benzotriazine C3 | Cycloheptyl | ↑ Potency (hydrophobic fit) | |

| Propanamide N | Methyl vs. phenyl | ↓ Off-target PARP activity |

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize parameters like catalyst loading and reaction time .

- Analytical monitoring : In-line FTIR or Raman spectroscopy detects intermediate formation in real time, reducing batch failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.